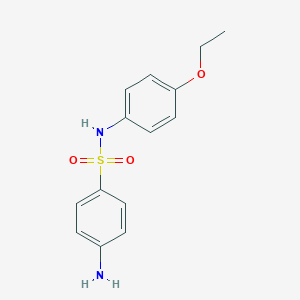

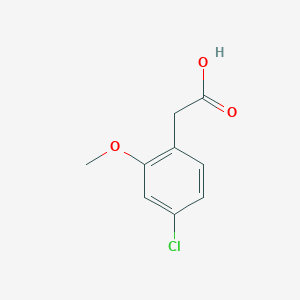

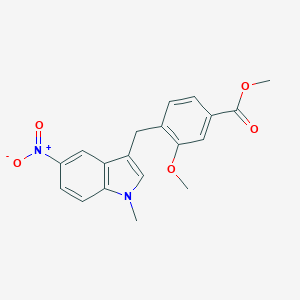

![molecular formula C27H18N4Na2O9S2 B011176 4,4'-[[2,4-二羟基-5-(羟甲基)-1,3-亚苯基]双(偶氮)]双萘-1-磺酸二钠 CAS No. 4553-89-3](/img/structure/B11176.png)

4,4'-[[2,4-二羟基-5-(羟甲基)-1,3-亚苯基]双(偶氮)]双萘-1-磺酸二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

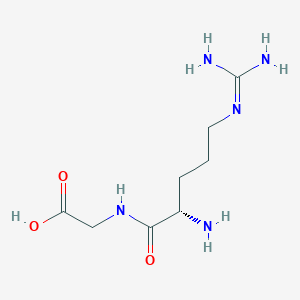

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate, also known as Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate, is a useful research compound. Its molecular formula is C27H18N4Na2O9S2 and its molecular weight is 652.6 g/mol. The purity is usually 95%.

The exact mass of the compound Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磺酰化、亚磺酰化和次磺酰化试剂

4,4'-[[2,4-二羟基-5-(羟甲基)-1,3-亚苯基]双(偶氮)]双萘-1-磺酸二钠(简称“二钠次磺酸盐”)是一种通用的合成有机硫化合物的结构单元。 取决于反应条件,它可以作为磺酰化、亚磺酰化或次磺酰化试剂 。让我们更详细地探讨其应用:

磺酰化反应:二钠次磺酸盐参与 S–S 键形成反应,从而合成硫代磺酸酯。这些化合物在药物化学、农用化学品和材料科学中得到应用。硫代磺酸酯具有多种生物活性,包括抗菌和抗病毒特性。

亚磺酰化反应:在亚磺酰化反应中,二钠次磺酸盐将亚磺酰基(–SR)引入有机分子。该过程对于修饰官能团、创建新的连接和增强分子多样性非常有价值。亚磺酰化化合物在药物发现和化学生物学中很有用。

次磺酰化反应:二钠次磺酸盐也参与 C–S 键形成反应,从而合成砜。这些化合物在制药、农用化学品和材料科学中得到应用。值得注意的是,乙烯基砜、烯丙基砜和 β-酮砜可以通过次磺酰化反应获得。

电化学合成

电化学方法允许从容易获得的起始材料直接合成二钠次磺酸盐。这种绿色和原子经济的过程有助于可持续化学,并为获取该化合物提供了一种替代途径。

总之,二钠次磺酸盐在有机硫化合物的合成中起着至关重要的作用,在各个科学领域提供多种应用。 其多功能性、选择性和与现代合成方法的兼容性使其成为一个令人兴奋的研究领域 。如果您还有其他问题或需要更多信息,请随时提出!😊

作用机制

Chocolate Brown HT, also known as Disodium 4,4’-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate, is a synthetic coal tar diazo dye . It is primarily used as a food dye, substituting cocoa or caramel as a colorant .

Mode of Action

As a food dye, Chocolate Brown HT does not have a specific mode of action in the biological sense. Its function is to impart color to food products. The dye is soluble in water, which allows it to evenly distribute and color the food product .

Result of Action

The primary result of Chocolate Brown HT’s action is the coloring of food products. It imparts a brown color, often used to substitute cocoa or caramel as a colorant

Action Environment

The efficacy and stability of Chocolate Brown HT can be influenced by various environmental factors. For example, its solubility and color intensity can be affected by the pH and temperature of the food product. It is also important to note that the use of Chocolate Brown HT is regulated in many countries due to potential health concerns .

属性

CAS 编号 |

4553-89-3 |

|---|---|

分子式 |

C27H18N4Na2O9S2 |

分子量 |

652.6 g/mol |

IUPAC 名称 |

disodium;4-[(2E)-2-[(5E)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C27H20N4O9S2.2Na/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21;;/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b30-22+,31-25+;; |

InChI 键 |

TUQJHVRCALPCHU-CRVUNLCOSA-L |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C/3\C=C(C(=O)/C(=N\NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O)CO.[Na+].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+] |

| 4553-89-3 | |

物理描述 |

Reddish-brown powder or granules |

同义词 |

disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate; Disodium-4,4-(2,4-Dihydroxy-5-HydroxyMethyl-1,3-PhenyleneBisazo)-Di(Naphthalene-1-Sulfonate); Brown HT; 1-Naphthalenesulfonic acid, 4,4-2,4-dihydroxy-5- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。